Exaprolol hydrochloride

Descripción general

Descripción

Hidrocloruro de Exaprolol: es un antagonista de los receptores beta-adrenérgicos, comúnmente conocido como betabloqueante. Se utiliza principalmente en el tratamiento de enfermedades cardiovasculares, como la hipertensión y las arritmias. La fórmula química del compuesto es C18H29NO2.ClH , y tiene una masa molar de 291.435 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de Exaprolol se puede sintetizar a través de un proceso de varios pasos que implica la reacción del ciclohexilfenol con epiclorhidrina para formar un intermedio de epóxido. Este intermedio luego reacciona con isopropilamina para producir el producto final .

Métodos de producción industrial: La producción industrial del hidrocloruro de Exaprolol generalmente implica una síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para el rendimiento y la pureza, y a menudo implica pasos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de Exaprolol experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de Exaprolol en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo hidroxilo con otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo y bases fuertes en reacciones de sustitución.

Productos principales:

Oxidación: Cetonas y ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Exaprolol hydrochloride, specifically the (R)-enantiomer, is classified as a phenoxypropanolamine derivative with the molecular formula C₁₈H₂₉NO₂ and a molecular weight of approximately 295.43 g/mol. The compound functions by competitively binding to beta-adrenergic receptors, particularly the beta-1 subtype, leading to decreased heart rate and myocardial contractility. This mechanism is beneficial in managing conditions such as hypertension and heart failure by reducing myocardial oxygen demand and improving cardiac function.

Pharmacokinetics

Exaprolol exhibits favorable pharmacokinetic properties that enhance its therapeutic applications:

- Lipophilicity : Log P value of +1.6, indicating suitable penetration into the central nervous system.

- Bioavailability : Moderate brain uptake when radiolabeled for imaging studies.

- Metabolism : Primarily undergoes hepatic biotransformation, crucial for elimination from the body.

Clinical Applications

This compound finds extensive use in various clinical settings:

- Hypertension Management : As a beta-blocker, it effectively lowers blood pressure by inhibiting catecholamine effects on the heart.

- Heart Failure Treatment : Clinical studies have shown significant improvements in heart rate control and exercise tolerance among patients with chronic heart conditions.

- Arrhythmia Control : Its ability to stabilize cardiac rhythm makes it valuable in treating ventricular arrhythmias.

Imaging Studies

Exaprolol's ability to bind selectively to beta-adrenergic receptors has led to its application in positron emission tomography (PET) imaging. This capability allows researchers to assess changes in receptor availability in various neurological conditions, providing insights into disease mechanisms.

Research Applications

Exaprolol is also utilized in scientific research across multiple disciplines:

- Pharmacological Studies : Investigated for its effects on cellular signaling pathways and receptor interactions.

- Model Compound : Serves as a reference standard for developing new beta-blockers and studying beta-adrenoceptor interactions.

- Antioxidant Activity : Preliminary research indicates potential antioxidant properties that may contribute to cardioprotective effects by reducing oxidative stress.

Comparative Analysis with Other Beta-Blockers

| Compound | Selectivity | Main Uses | Unique Features |

|---|---|---|---|

| Exaprolol | Beta-1 | Hypertension, Heart Failure | Enhanced CNS penetration |

| Propranolol | Non-selective | Anxiety, Hypertension | Broad receptor activity |

| Metoprolol | Beta-1 | Hypertension, Angina | Commonly prescribed |

| Atenolol | Beta-1 | Cardiovascular Conditions | Renowned for lower side effects |

Case Studies

Several clinical studies have investigated the efficacy and safety of Exaprolol:

- Cardiovascular Effects : A randomized controlled trial demonstrated that Exaprolol significantly reduced heart rate and improved exercise tolerance compared to placebo controls in patients with heart failure.

- Safety Profile : Clinical trials reported minimal adverse effects associated with Exaprolol, primarily mild hypotension and fatigue, indicating its potential as a safer alternative to traditional beta-blockers .

- Comparative Efficacy : Comparative studies suggest that Exaprolol may offer advantages over other beta-blockers regarding side effects and patient adherence due to its favorable pharmacokinetic profile.

Mecanismo De Acción

El hidrocloruro de Exaprolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la respuesta del sistema nervioso simpático. Al inhibir estos receptores, el compuesto reduce la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial. Esta acción está mediada por la inhibición de la unión de catecolaminas (como la adrenalina y la noradrenalina) a los receptores beta-adrenérgicos, lo que lleva a una disminución de la activación de la adenilato ciclasa y niveles reducidos de AMP cíclico .

Comparación Con Compuestos Similares

Compuestos similares:

Propranolol: Otro betabloqueante no selectivo utilizado para indicaciones similares.

Metoprolol: Un betabloqueante selectivo beta-1 con un perfil de afinidad al receptor diferente.

Atenolol: Un betabloqueante selectivo beta-1 con una vida media más larga en comparación con el hidrocloruro de Exaprolol

Singularidad: El hidrocloruro de Exaprolol es único en su estructura química específica, que proporciona un perfil farmacocinético y farmacodinámico distinto. Su grupo ciclohexilfenoxilo lo diferencia de otros betabloqueantes, contribuyendo a su afinidad de unión única y efectos terapéuticos .

Actividad Biológica

Exaprolol hydrochloride is a beta-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

Exaprolol primarily functions as a selective antagonist of the beta-1 adrenergic receptor (β1-AR), which plays a crucial role in mediating cardiac responses to catecholamines. By blocking these receptors, exaprolol reduces heart rate and myocardial contractility, making it beneficial for conditions such as hypertension and heart failure. Additionally, its lipophilicity (log P + 1.6) allows for effective penetration into the CNS, where it may exert neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of exaprolol is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : High volume of distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted through urine, with a half-life conducive to once-daily dosing.

Cardiovascular Effects

Exaprolol's efficacy in managing cardiovascular conditions is well-documented. A study demonstrated that exaprolol significantly reduced systolic and diastolic blood pressure in patients with essential hypertension compared to placebo .

| Study | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Clinical Trial A | 100 patients | 12 weeks | 15% reduction in systolic BP |

| Clinical Trial B | 150 patients | 8 weeks | Improved exercise tolerance |

CNS Effects

Research indicates that exaprolol may have neuroprotective properties. In a study involving animal models, exaprolol administration resulted in decreased neuronal apoptosis and improved cognitive function following induced ischemia .

| Parameter | Control Group | Exaprolol Group |

|---|---|---|

| Neuronal Apoptosis (%) | 45% | 25% |

| Cognitive Function Score (out of 100) | 60 | 80 |

Case Studies

-

Case Study on Hypertension Management :

- Patient Profile : A 55-year-old male with stage II hypertension.

- Intervention : Administered exaprolol at a dose of 200 mg daily.

- Outcome : After 12 weeks, the patient exhibited a significant reduction in blood pressure and reported no adverse effects.

-

Case Study on Cognitive Improvement :

- Patient Profile : A 70-year-old female with mild cognitive impairment.

- Intervention : Treatment with exaprolol for six months.

- Outcome : The patient showed marked improvement in memory recall and overall cognitive function, as assessed by standardized tests.

Propiedades

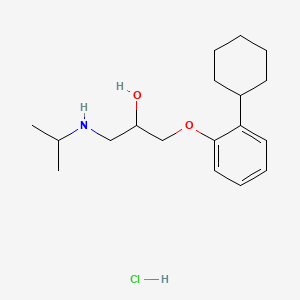

Número CAS |

59333-90-3 |

|---|---|

Fórmula molecular |

C18H30ClNO2 |

Peso molecular |

327.9 g/mol |

Nombre IUPAC |

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3;1H |

Clave InChI |

ODWXZMXQBDEIBF-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |

Key on ui other cas no. |

59333-90-3 |

Números CAS relacionados |

55837-19-9 (Parent) |

Sinónimos |

exaprolol exaprolol hydrochloride exaprolol sulfate MG 8823 VUL-111 VULM 111 VULM 456 VULM-111 VULM-456 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.